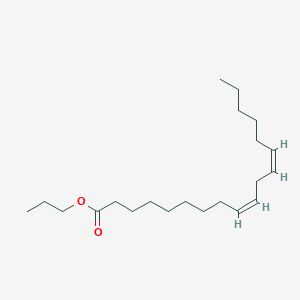
Linoleic acid propyl ester
Descripción general
Descripción
Linoleic acid propyl ester is a fatty acid ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of propanol . It is a compound with the molecular formula C21H38O2 and is known for its applications in various fields, including chemistry, biology, and industry.
Mecanismo De Acción
Target of Action
Linoleic acid propyl ester is a fatty acid ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of propanol . It’s a type of lipo-phenolic compound . Lipo-phenolics have been shown to be excellent antioxidants in food and cosmetics .
Mode of Action
It’s known that lipo-phenolics can change their hydrophilic/lipophilic balance by attaching lipophilic moieties to phenolic compounds . This lipophilization enhances their solubility in apolar media and changes the location of the new compound in emulsions, which might increase their antioxidant activities .
Biochemical Pathways
Linoleic acid, a major component of this compound, is a major ingredient of feeds and the most abundant polyunsaturated fatty acid (PUFA) in pig adipose tissue and muscle . It shows the greatest tissue response to dietary levels . The metabolic pathway of linoleic acid allows for an efficient increase of intramuscular fat content in pigs .
Pharmacokinetics
A study on the pharmacokinetics and tissue distribution of oleic and linoleic acids following oral and rectal administration of brucea javanica oil in rats showed that the oil was rapidly absorbed into the plasma after rectal administration, which may lead to a rapid pharmacological effect .
Result of Action
It’s known that when linoleic acid or its esters were heated in the presence of valine, a number of interaction products were formed . The major product was 2-pentylpyridine, which is thought to be produced by the reaction of 2,4-decadienal with ammonia .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, a study on the oxidation pathways of linoleic acid showed that the linoleic acid decay deviated from a linear dependence on ozone concentration . This suggests that environmental factors such as the presence of oxygen and ozone can influence the action of linoleic acid, a major component of this compound .
Análisis Bioquímico
Biochemical Properties
Linoleic Acid Propyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can modulate the activity of certain enzymes, leading to changes in the cell’s metabolic state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can alter the cell’s biochemical environment, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound exhibits stability and degradation characteristics that can influence its long-term effects on cellular function . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain thresholds, the compound can induce specific responses, while at high doses, it may cause toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the cell’s metabolic state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Specific targeting signals or post-translational modifications can direct the compound to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Linoleic acid propyl ester can be synthesized through esterification reactions. One common method involves the reaction of linoleic acid with propanol in the presence of an acid catalyst. For example, 4-dodecylbenzenesulfonic acid (DBSA) can be used as a catalyst at a mild temperature of around 60°C to achieve high conversion rates . This method is advantageous as it does not require extra organic solvents or water-removal operations.
Industrial Production Methods
In industrial settings, the esterification of linoleic acid with propanol can be carried out using homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid. These catalysts are cost-effective and efficient, making them suitable for large-scale production . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Análisis De Reacciones Químicas
Types of Reactions
Linoleic acid propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield linoleic acid and propanol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to alcohols.
Major Products Formed
Hydrolysis: Linoleic acid and propanol.
Oxidation: Products may include epoxides and hydroxylated derivatives.
Reduction: Primary alcohols.
Aplicaciones Científicas De Investigación
Linoleic acid propyl ester has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Linoleic acid propyl ester can be compared with other fatty acid esters such as:
Linoleic acid methyl ester: Similar in structure but with a methyl group instead of a propyl group.
Ethyl oleate: An ester of oleic acid and ethanol, commonly used in cosmetic formulations.
Isopropyl palmitate: An ester of palmitic acid and isopropanol, widely used as a skin conditioning agent.
Uniqueness
This compound is unique due to its specific combination of linoleic acid and propanol, which imparts distinct physicochemical properties and biological activities. Its ability to enhance skin penetration and its applications in various fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
38433-95-3 |
|---|---|
Fórmula molecular |
C21H38O2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
propyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h8-9,11-12H,3-7,10,13-20H2,1-2H3 |
Clave InChI |
AJAMRCUNWLZBDF-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCC |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(ethylsulfanyl)-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3133168.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B3133169.png)
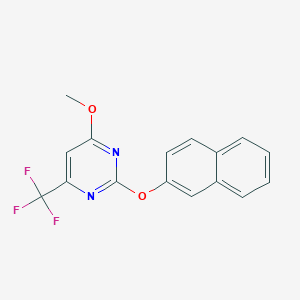
![Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI)](/img/structure/B3133183.png)
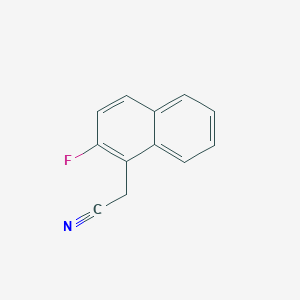
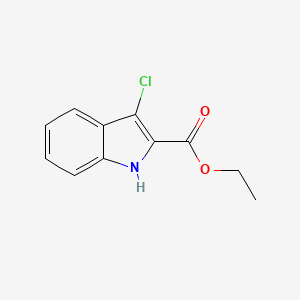
![5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B3133204.png)

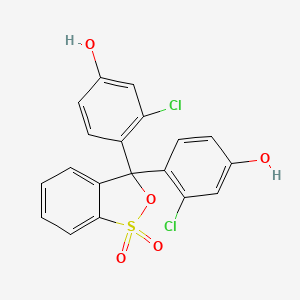
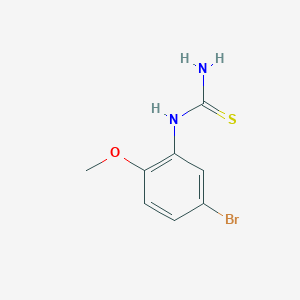
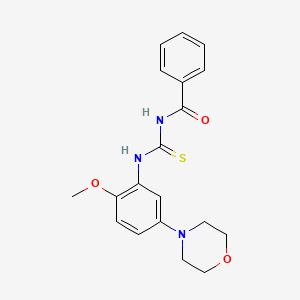

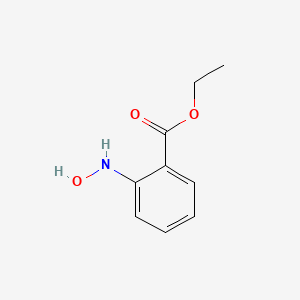
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)
